molecular formula C22H22N4O3 B12126949 ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12126949
M. Wt: 390.4 g/mol
InChI Key: XFZLGONHMDQWEH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key substituents include:

  • Position 1: A 2-(4-methoxyphenyl)ethyl group, introducing aromaticity and electron-donating methoxy functionality.
  • Position 3: An ethyl ester (-COOEt), contributing to solubility and metabolic stability.

The 4-methoxyphenyl group distinguishes it from related compounds, offering unique electronic and steric properties that influence reactivity and biological interactions .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O3/c1-3-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3

InChI Key

XFZLGONHMDQWEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

In a representative protocol, 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (0.155 mmol) and o-phenylenediamine (0.464 mmol) are combined in glacial acetic acid (0.5 mL) and heated at 90°C for 2–8 hours. The reaction progress is monitored by TLC (hexane/ethyl acetate), followed by quenching with water and purification via column chromatography (silica gel, hexane/ethyl acetate). The methoxyphenethyl substituent is introduced either during the pyrroline synthesis or via post-cyclization alkylation.

Key Parameters:

  • Catalyst : Glacial acetic acid (20 mol%)

  • Temperature : 90°C

  • Yield : 65–72%

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1)

This method’s regioselectivity arises from the electron-withdrawing ethoxycarbonyl group, which directs nucleophilic attack at the C-3 position of the pyrroline intermediate.

Acid-Catalyzed Cyclization with Citric Acid

An alternative one-pot synthesis employs citric acid as a bifunctional catalyst in ethanol, enhancing atom economy and reducing side reactions.

Optimized Protocol

A mixture of 1,5-diphenylpyrroline-2-one (0.155 mmol), o-phenylenediamine (0.464 mmol), and citric acid (0.31 mmol) in absolute ethanol (1 mL) is stirred at 80°C for 3 hours. The product precipitates upon water addition and is purified via dichloromethane-based chromatography.

Advantages Over Acetic Acid Method:

  • Higher Yield : 78–82%

  • Reduced Byproducts : Citric acid minimizes oligomerization of diamine

  • Solvent Compatibility : Ethanol enables greener synthesis

The methoxyphenethyl group is typically introduced via nucleophilic substitution on a pre-functionalized pyrroline intermediate.

Three-Component Synthesis Using p-TsOH

A transition-metal-free, one-pot method developed by Mandal and Pramanik (2021) utilizes p-toluenesulfonic acid (p-TsOH) to assemble the pyrroloquinoxaline core from three components: an α-amino ester, a 1,2-diamine, and a 4-methoxyphenethyl halide.

Reaction Mechanism

  • Step 1 : Acid-catalyzed condensation of ethyl glycinate with o-phenylenediamine forms a dihydroquinoxaline intermediate.

  • Step 2 : p-TsOH mediates spirocyclization with 4-methoxyphenethyl bromide, followed by ring-opening to yield the final product.

Conditions and Performance:

  • Catalyst : p-TsOH (15 mol%)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 100°C, 12 hours

  • Yield : 68%

This method eliminates the need for pre-synthesized pyrroline intermediates, streamlining the process.

InCl3-Catalyzed One-Pot Synthesis

Recent advances employ indium(III) chloride (InCl3) as a Lewis acid catalyst for a tandem cyclization-alkylation sequence.

Procedure Overview

Ethyl 3-aminopyrrole-2-carboxylate, 4-methoxyphenethyl bromide, and o-phenylenediamine are combined in acetonitrile with InCl3 (10 mol%). The mixture is refluxed for 6 hours, yielding the target compound after aqueous workup and recrystallization.

Performance Metrics:

  • Yield : 75%

  • Reaction Time : 6 hours

  • Catalyst Loading : 10 mol% InCl3

  • Purity : >95% (HPLC)

This method’s efficiency stems from InCl3’s ability to activate both the pyrrole and diamine moieties simultaneously.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across the four primary methods:

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Multi-Step CondensationAcetic AcidAcetic Acid902–865–7290
Citric Acid CyclizationCitric AcidEthanol80378–8292
Three-Componentp-TsOHEthanol/Water100126888
InCl3-CatalyzedInCl3Acetonitrile8067595

Key Observations :

  • The citric acid method achieves the highest yield (82%) due to reduced side reactions.

  • InCl3 catalysis offers the best purity (95%) but requires higher catalyst loading.

  • Multi-step condensation remains the most versatile for introducing diverse substituents.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing annulation pathways may yield regioisomers when unsymmetrical diamines or pyrrolines are used. Computational studies suggest that electron-donating groups on the diamine favor attack at the less hindered position.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) improve solubility but increase epimerization risk. Ethanol strikes a balance between reactivity and environmental impact.

Scalability

Kilogram-scale production faces hurdles in:

  • Purification : Column chromatography becomes impractical; recrystallization in ethyl acetate/hexane is preferred.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., silica-supported InCl3) are under investigation for recyclability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxyphenyl moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and palladium catalysts for cross-coupling reactions are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, reduction can produce amines or alcohols, and substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and dyes, and in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with its analogs, emphasizing structural variations and their implications:

Compound Name Substituents Molecular Formula Key Features Evidence ID
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) 1: 2-(4-methoxyphenyl)ethyl; 3: ethyl ester Not explicitly given Electron-rich aromatic substituent; moderate lipophilicity -
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1: 4-(ethoxycarbonyl)phenyl; 3: methyl ester Likely C₂₃H₂₀N₄O₅ Dual ester groups; increased polarity; potential for π-π stacking
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1: hexyl; 3: ethyl ester C₁₉H₂₄N₄O₂ Long alkyl chain enhances lipophilicity; reduced hydrogen-bonding capacity
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1: 3-(trifluoromethyl)phenyl; 3: ethyl ester C₂₀H₁₇F₃N₄O₂ Electron-withdrawing CF₃ group; improved metabolic stability
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1: 4-aminophenyl; 3: ethyl ester C₁₉H₁₇N₅O₂ Polar amino group; potential for protonation and salt formation
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1: 3-aminopropyl; 3: ethyl ester Likely C₁₈H₂₂N₅O₂ Flexible alkylamine chain; enhanced solubility in aqueous media
Methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 1: benzodioxolylmethyl; 3: methyl ester C₂₀H₁₆N₄O₄ Benzodioxole moiety; potential for antioxidant or CNS-targeting activity

Key Structural and Functional Insights :

Substituent Effects on Lipophilicity :

  • Alkyl chains (e.g., hexyl in ) increase logP, favoring membrane permeability.
  • Polar groups (e.g., -NH₂ in , -COOEt in ) enhance hydrophilicity, improving aqueous solubility.

Electronic Modulation: Electron-donating groups (e.g., 4-methoxy in the target compound) stabilize aromatic systems and may enhance binding to electron-deficient targets.

Biological Implications: The 4-aminophenyl derivative () could act as a corrosion inhibitor due to its ability to adsorb onto metal surfaces via lone-pair electrons . The benzodioxole analog () may exhibit CNS activity, given the prevalence of benzodioxoles in neuroactive drugs.

Synthetic Considerations :

  • Phase-transfer catalysts (e.g., PEG-400 in ) and boron-based reagents (e.g., BDMS in ) are critical for introducing complex substituents like 2-(4-methoxyphenyl)ethyl.

Biological Activity

Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure features a pyrroloquinoxaline core, which is known for its diverse biological properties. The presence of the methoxyphenyl group is significant for its pharmacological effects.

Biological Activity Overview

Research indicates that derivatives of pyrroloquinoxaline exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer properties of similar pyrroloquinoxaline derivatives against human cancer cell lines such as HeLa (cervical), Caco-2 (colorectal), and PC3 (prostate). Compounds demonstrated significant anti-proliferative effects with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. This was observed through assays that measured cell viability and apoptosis markers .
CompoundCell LineIC50 (µM)Mechanism
Ethyl 2-amino...HeLa1.9Apoptosis induction
Ethyl 2-amino...Caco-22.3Cell cycle arrest

Research Findings

The antimicrobial properties of pyrroloquinoxaline derivatives have been extensively studied. In one study, various derivatives were tested against common bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : Certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
Ethyl 2-amino...E. coli15
Ethyl 2-amino...S. aureus10

Pharmacological Implications

The biological activities of this compound suggest its potential as a lead compound for drug development targeting cancer and bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications on the methoxyphenyl group can enhance its bioactivity .

Q & A

Q. Yield Optimization Strategies :

  • Temperature control : Reactions performed at 0–5°C for acyl chloride couplings reduce side products .
  • Catalytic agents : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation improves regioselectivity.

Q. Methodological Answer :

  • ¹H NMR : Analyze aromatic protons (δ 6.3–8.0 ppm) and ethyl/methoxy groups (δ 1.3–4.3 ppm). For example, δ 12.52 ppm (s, 1H) in Compound 215 indicates NH proton resonance .
  • ESIMS : Confirm molecular weight (e.g., m/z 402.2 for Compound 215 ).
  • HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O gradient).

Advanced: How can computational reaction path search methods improve synthesis design for this compound?

Methodological Answer :
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:

  • Transition state analysis : Identify energy barriers for pyrrole-isoquinoline coupling using software like Gaussian .
  • Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s workflow ) to optimize solvent/base combinations.

Case Study : ICReDD reduced reaction development time by 60% using computation-experiment feedback loops .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. predicted values)?

Q. Methodological Answer :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO deshields NH protons (e.g., δ 12.52 ppm shift in Compound 215 ).
  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) to detect conformational exchange broadening.
  • DFT simulations : Calculate theoretical NMR shifts (e.g., using ADF software) and cross-validate with experimental data .

Advanced: What strategies are effective for impurity profiling and quantification?

Q. Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., de-ethylated byproducts) with MRM transitions.
  • Synthetic controls : Monitor intermediates (e.g., unreacted 4-methoxyphenylethyl chloride) via GC-MS .
  • Degradation studies : Expose the compound to stress conditions (heat, light) and profile using UPLC-QTOF .

Q. Methodological Answer :

  • Systematic name : Derived from the fused heterocyclic system. Example: "1H-Pyrido[...]quinoxaline-8(7H)-carboxylic acid, [...] ethyl ester" .
  • CAS Registry : Assigns unique identifiers (e.g., CAS 2307500-17-8) based on structural uniqueness .

Advanced: How does the 4-methoxyphenylethyl group influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-donating effect : Methoxy groups activate the phenyl ring toward electrophilic substitution but may sterically hinder coupling at the ortho position.
  • Experimental validation : Compare reaction rates of 4-methoxy vs. 4-chloro analogs using kinetic studies (e.g., UV-Vis monitoring) .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Q. Methodological Answer :

  • Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) for slow evaporation.
  • Polymorphism screening : Conduct high-throughput crystallization trials with 96-well plates .

Case Study : Ethyl 3-[...]quinoxaline derivatives crystallized in monoclinic P2₁/c space groups (R-factor < 0.05) .

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